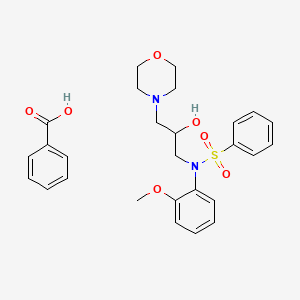![molecular formula C16H16ClN5O2 B2363759 2-(2-chlorophenyl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide CAS No. 2034417-05-3](/img/structure/B2363759.png)
2-(2-chlorophenyl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain, with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, and thus show versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Analysis
The synthesis of triazole derivatives involves various methods, including the Huisgen cycloaddition, a popular method for synthesizing triazoles . The synthesis and pharmacological activities of triazole derivatives have been extensively studied .Molecular Structure Analysis
Triazoles have a five-membered ring structure with two carbon atoms and three nitrogen atoms . This structure allows them to bind readily with a variety of enzymes and receptors in the biological system .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions due to their versatile structure. They can act as ligands for transition metals, participate in cycloaddition reactions, and undergo N-alkylation and N-arylation .Physical And Chemical Properties Analysis
Triazoles are known for their stability and resistance to oxidation and reduction. Their physical and chemical properties can vary widely depending on their specific structure and substituents .Scientific Research Applications
Synthesis and Biological Assessment
Fused heterocyclic 1,2,4-triazoles, similar to 2-(2-chlorophenyl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide, have garnered interest due to their diverse biological properties. A study by Karpina et al. (2019) developed a method for synthesizing novel acetamides with an 1,2,4-oxadiazole cycle, highlighting the applicability of such methods for creating various functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives (Karpina et al., 2019).
Anticancer and Antimicrobial Activity
Compounds structurally related to this compound have shown potential in anticancer and antimicrobial applications. For instance, Kumar et al. (2019) synthesized N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, demonstrating inhibition activity against cancer cell lines and antimicrobial activities (Kumar et al., 2019).
Structural Analysis and Medicinal Chemistry
In medicinal chemistry, the structure of compounds like this compound is crucial. Sallam et al. (2021) focused on synthesizing and characterizing pyridazine analogs, including density functional theory calculations and analysis of intermolecular interactions, which are essential for understanding the medicinal properties of such compounds (Sallam et al., 2021).
Antiproliferative Activity
The antiproliferative activity of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, as observed in compounds related to this compound, was studied by Ilić et al. (2011). These compounds showed potential in inhibiting the proliferation of endothelial and tumor cells (Ilić et al., 2011).
Plant Ecosystem Health Indicator
The utility of such compounds extends beyond medicinal applications. Moran (2003) investigated substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds for their herbicidal activity, demonstrating their potential as indicators of plant ecosystem health (Moran, 2003).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-chlorophenyl)-N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2/c1-2-24-16-8-7-13-19-20-14(22(13)21-16)10-18-15(23)9-11-5-3-4-6-12(11)17/h3-8H,2,9-10H2,1H3,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJANDMKWXLHGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)CC3=CC=CC=C3Cl)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

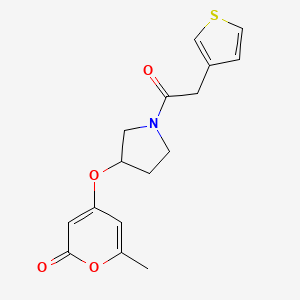
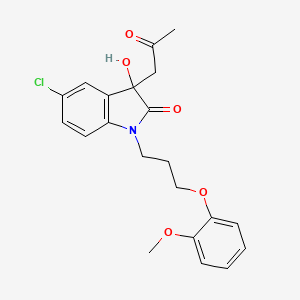
![4-[4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2363680.png)
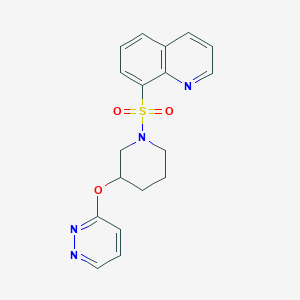
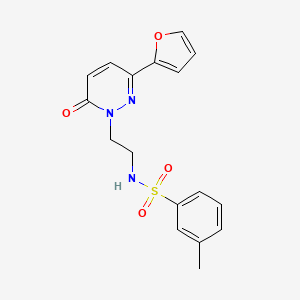
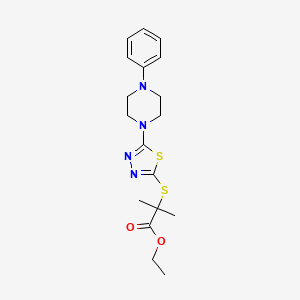
![2-[2-(4-Phenoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2363687.png)
![2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde](/img/structure/B2363688.png)
![3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2363689.png)

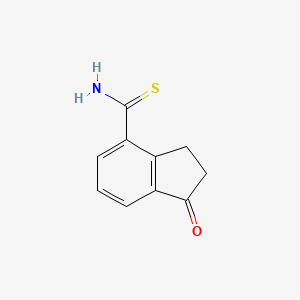
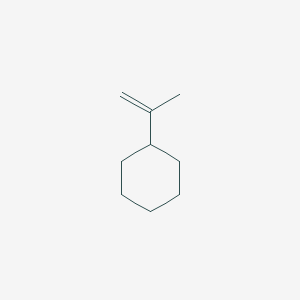
![4-methyl-2-(1H-pyrrol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2363697.png)
